5-Acetyluracil

説明

Historical Context of Uracil (B121893) Derivatives in Scientific Inquiry

The scientific journey into the world of pyrimidines, the class of compounds to which 5-acetyluracil belongs, began in the 19th century. Although pyrimidine (B1678525) derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study of pyrimidines was initiated in 1884 by Pinner, who also proposed the name "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine, was first synthesized in 1900. wikipedia.org

Uracil, along with thymine (B56734) and cytosine, was identified as a key component of nucleic acids, cementing the biological significance of the pyrimidine ring system. researchgate.net This discovery spurred extensive research into uracil and its derivatives. Early investigations revealed that modifications to the uracil structure could lead to compounds with significant biological activities. For instance, 5-fluorouracil (B62378) and 5-chlorouracil (B11105) were among the first pharmacologically active derivatives developed, demonstrating potent anti-tumor properties. researchgate.netnih.gov These early findings established uracil derivatives as "privileged structures" in drug discovery, possessing a wide range of potential therapeutic applications, including antiviral, herbicidal, insecticidal, and bactericidal activities. researchgate.netnih.gov The research focus has often been on modifications at the N(1), N(3), C(5), and C(6) positions of the pyrimidine ring to develop derivatives with enhanced bioactivity and better pharmacological profiles. researchgate.netnih.gov

Significance of Acetyl Modification in Pyrimidine Chemistry

The pyrimidine ring is classified as π-deficient, meaning its aromatic ring has a reduced electron density. wikipedia.orgresearchgate.net This is due to the presence of two electronegative nitrogen atoms, which withdraw electrons from the ring. researchgate.net Consequently, the pyrimidine ring is less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.orgresearchgate.net When such substitutions do occur, they are most favorable at the C-5 position, which is the least electron-deficient position on the ring. wikipedia.orgslideshare.net

The introduction of an acetyl group (CH₃CO) at the C-5 position, creating this compound, further influences the chemical properties of the molecule. The acetyl group is an electron-withdrawing group, which can impact the reactivity and interaction of the uracil ring in various chemical reactions. This modification serves as a key functional handle for chemists, providing a reactive site for further synthetic transformations.

In a broader biological context, acetylation is a crucial post-translational modification that regulates protein function and gene expression. creative-proteomics.com While the direct biological acetylation of uracil in nucleic acids is not a major regulatory mechanism like histone acetylation, the presence of an acetyl group on a uracil derivative can significantly alter its biological activity. For example, in studies on the enzyme OPRTase, which is involved in pyrimidine biosynthesis, acetylation was found to decrease its enzymatic activity, highlighting the regulatory potential of this modification. nih.gov

Current Research Landscape of this compound

Current research on this compound primarily focuses on its utility as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its acetyl group provides a convenient starting point for a variety of chemical transformations.

Researchers have used this compound as a precursor for synthesizing a range of 5-substituted uracil derivatives. For example, it can be brominated to form 5-bromoacetyluracil, a highly reactive compound that can be further modified. acs.org This intermediate has been used to create derivatives such as 5-glycolyluracil, 5-glycyluracil, and 5-(2-amino-4-thiazolyl)uracil. acs.org Additionally, this compound has been converted into 5-ethynyluracil, a compound of interest for its potential to be incorporated into nucleic acids. nih.govnih.gov

The overarching goal of this synthetic work is often the development of novel therapeutic agents. Nucleoside derivatives of 5-substituted uracils are explored for their potential as antiviral and anti-tumor agents, with a particular focus on inhibitors of enzymes like thymidylate synthetase. acs.orgmdpi.com While many of the synthesized derivatives may not show immediate biological activity, these studies contribute significantly to understanding the structure-activity relationships of uracil-based compounds and aid in the development of new potent therapeutic agents. nih.govresearchgate.net this compound itself has been noted as a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase, an enzyme involved in the metabolism of fluoropyrimidine cancer drugs. guidechem.com

Table 1: Key Milestones in the History of Uracil and its Derivatives

| Year | Discovery/Milestone | Significance | Reference(s) |

|---|---|---|---|

| 1879 | First laboratory synthesis of a pyrimidine (barbituric acid) by Grimaux. | Marked the beginning of synthetic pyrimidine chemistry. | wikipedia.org |

| 1884 | Pinner begins the systematic study of pyrimidines. | Laid the foundation for understanding pyrimidine structure and reactivity. | wikipedia.org |

| 1885 | Pinner proposes the name "pyrimidin". | Established the nomenclature for this class of compounds. | wikipedia.org |

| Early 1900s | Identification of uracil as a component of nucleic acids. | Established the fundamental biological role of uracil. | researchgate.net |

| Mid-20th Century | Development of 5-fluorouracil as an anti-tumor agent. | Demonstrated the therapeutic potential of modified uracil derivatives. | researchgate.netnih.gov |

Table 2: Research Applications of this compound

| Application Area | Description | Example Derivatives | Reference(s) |

|---|---|---|---|

| Synthetic Intermediate | Used as a starting material for the synthesis of other 5-substituted uracils. | 5-Bromoacetyluracil, 5-Ethynyluracil, 5-Glycolyluracil | acs.orgnih.govnih.gov |

| Antiviral Research | Precursor for nucleoside analogs designed to inhibit viral replication. | 5-acetyl-1-(tetrahydrofuran-2-yl)uracil | nih.gov |

| Anticancer Research | Used to create potential inhibitors of enzymes involved in cancer cell proliferation, such as thymidylate synthetase. Also a known inhibitor of dihydropyrimidine dehydrogenase. | 5-(2-amino-4-thiazolyl)uracil | acs.orgguidechem.com |

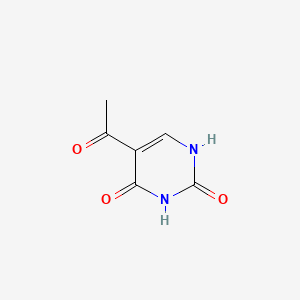

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-acetyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3(9)4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYDWEIQSDFDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283987 | |

| Record name | 5-Acetyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-65-9 | |

| Record name | 5-Acetyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 34716 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6214-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Acetyluracil and Its Analogs

Classical Synthetic Routes

Classical synthetic routes often rely on well-established organic transformations to construct the pyrimidine (B1678525) core or introduce functional groups.

Ethoxyacrylamide derivatives serve as versatile precursors for the synthesis of 5-acetyluracil. One established method involves the reaction of 2-Acetyl-3-ethoxy-N-(ethoxycarbonyl)acrylamide with aqueous ammonia (B1221849). Upon gentle warming to achieve a clear solution, followed by removal of excess ammonia and acidification with acetic acid, this compound precipitates as a crystalline solid, which can be further purified by recrystallization. e-bookshelf.de

More broadly, ethoxyacrylamide and its related compounds can react with various amines and amino acids to yield acid-stable this compound derivatives. These reactions have also found application in the analysis of N-terminal residues in proteins. For instance, ethoxyacrylamide reacts with ammonia or methylamine (B109427) to directly produce 5-acetyluracils. rsc.orgpnas.org

A significant transformation of this compound involves its conversion to 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672). This is typically achieved by treating this compound with phosphorus oxychloride (POCl3). nih.govsemanticscholar.org The resulting 5-(1-chlorovinyl)-2,4-dichloropyrimidine is a valuable intermediate, particularly in pathways leading to other functionalized uracils, such as 5-ethynyluracil. nih.govsemanticscholar.org

The Mannich reaction, a fundamental carbon-carbon bond-forming reaction, can be applied to the synthesis of this compound derivatives. In one reported approach, this compound undergoes a Mannich reaction to yield an amino ketone intermediate. This intermediate can subsequently be reduced to afford a 3-dimethylamino-1-propanol (B49565) derivative. nih.gov The general Mannich reaction involves the condensation of an amine, formaldehyde, and a compound possessing an acidic alpha-hydrogen, leading to the formation of β-amino carbonyl compounds. uobaghdad.edu.iqlscollege.ac.injyoungpharm.org

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry leverages sophisticated methodologies, including transition metal catalysis, to achieve precise functionalization and construct complex molecular architectures.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of modified pyrimidine nucleosides and related derivatives. These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the pyrimidine core. mdpi.comsioc-journal.cn While specific examples directly targeting this compound might be less prevalent in the literature, the broader application of palladium catalysis to uracil (B121893) and pyrimidine systems demonstrates its utility for analog synthesis. For instance, palladium-catalyzed direct arylation of 5-halo uracil nucleosides with various arenes and heteroaromatics has been successfully demonstrated. fiu.edufiu.edu Furthermore, Heck coupling reactions, such as the coupling of 5-iodouracil (B140508) with alkenes, are employed to generate 5-alkenylated uracil derivatives. mdpi.com

The Sonogashira coupling reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. sioc-journal.cnmdpi.com This reaction is highly effective for introducing alkyne functionalities into pyrimidine systems. For example, 5-iodouracil can be coupled with trimethylsilylacetylene (B32187) via Sonogashira reaction to produce 5-(trimethylsilylethynyl)uracil, which can then be deprotected to yield 5-ethynyluracil. researchgate.net This methodology has also been extended to pyrimidine nucleotides, where iodinated pyrimidine nucleotides undergo Sonogashira coupling with propargylamine (B41283) to form functionalized aminopropargyl nucleotides. nih.gov The acyl Sonogashira reaction, a variant involving acid chlorides and terminal alkynes, is also utilized for the synthesis of α,β-alkynyl ketones (ynones), which are valuable intermediates in heterocyclic synthesis. mdpi.com

Summary of Synthetic Methodologies

The following table summarizes key synthetic routes discussed for this compound and its analogs:

| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Product(s) | Citation(s) |

| 2.1.1. Synthesis from Ethoxyacrylamide | 2-Acetyl-3-ethoxy-N-(ethoxycarbonyl)acrylamide | Aqueous ammonia (NH4OH), Acetic acid (HOAc) | This compound | e-bookshelf.de |

| Ethoxyacrylamide derivatives | Amines (e.g., ammonia, methylamine), amino acids | 5-Acetyluracils | rsc.orgpnas.org | |

| 2.1.2. Conversion to 5-(1-chlorovinyl)-2,4-dichloropyrimidine | This compound | Phosphorus oxychloride (POCl3) | 5-(1-chlorovinyl)-2,4-dichloropyrimidine | nih.govsemanticscholar.org |

| 2.1.3. Mannich Reaction Approaches | This compound | Reagents for Mannich reaction (e.g., amine, formaldehyde) | Amino ketone derivative, subsequently reduced to 3-dimethylamino-1-propanol derivative | nih.gov |

| 2.2.1. Palladium-Catalyzed Reactions (General) | 5-Halo uracil nucleosides | Palladium catalysts, aryl halides, arenes, heteroaromatics | 5-Aryl uracil derivatives | fiu.edufiu.edu |

| 5-Iodouracil | Palladium catalysts (e.g., Pd(OAc)2), alkenes | 5-Alkenylated uracil derivatives | mdpi.com | |

| 2.2.1.1. Sonogashira Coupling Reactions | 5-Iodouracil | Palladium catalysts, copper(I) co-catalyst, terminal alkynes (e.g., trimethylsilylacetylene) | 5-(Trimethylsilylethynyl)uracil (then 5-ethynyluracil) | researchgate.net |

| Iodinated pyrimidine nucleotides | Palladium catalysts, propargylamine | 5-(3-aminopropargyl)-pyrimidine-5'-triphosphate | nih.gov | |

| Acid chlorides, terminal alkynes | Palladium catalysts, copper(I) co-catalyst | α,β-Alkynyl ketones (Ynones) | mdpi.com |

Compound List

this compound

2-Acetyl-3-ethoxy-N-(ethoxycarbonyl)acrylamide

5-(1-chlorovinyl)-2,4-dichloropyrimidine

5-ethynyluracil

Amino ketone derivative

3-dimethylamino-1-propanol derivative

5-Iodouracil

5-(Trimethylsilylethynyl)uracil

Iodinated pyrimidine nucleotides

5-(3-aminopropargyl)-pyrimidine-5'-triphosphate

Acid chlorides

Terminal alkynes

α,β-Alkynyl ketones (Ynones)

Ethoxyacrylamide

5-Halo uracil nucleosides

5-Aryl uracil derivatives

5-Alkenylated uracil derivatives

Propargylamine

Uracil

Uracil nucleosides

Pyrimidine nucleosides

Spectroscopic and Computational Investigations of 5 Acetyluracil

Vibrational Spectroscopy Studies

Vibrational spectroscopy probes the molecular structure by analyzing the absorption or scattering of infrared (IR) and Raman radiation, which correspond to the excitation of molecular vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups and determining molecular structure by analyzing the absorption of infrared radiation. The vibrational modes of 5-Acetyluracil, including stretching and bending vibrations of its constituent bonds, have been studied using FT-IR. These experimental results are often compared with theoretical calculations, such as those performed using Density Functional Theory (DFT), to assign specific vibrational frequencies to particular molecular motions. For instance, studies have reported good agreement between observed and calculated vibrational frequencies, aiding in the complete assignment of fundamental modes based on potential energy distribution (PED) nih.gov. The characteristic absorption bands associated with the uracil (B121893) ring and the acetyl group provide a molecular fingerprint for this compound nih.govlibretexts.org.

Table 1: Key FT-IR Absorption Bands of this compound (Representative Values)

| Wavenumber (cm⁻¹) | Assignment (Likely) | Notes |

| ~3400-3000 | N-H stretching | Observed in similar uracil derivatives mdpi.com |

| ~1720-1650 | C=O stretching (acetyl and uracil carbonyls) | Characteristic of carbonyl groups libretexts.org |

| ~1600-1400 | C=C and C-N stretching (ring vibrations) | Ring skeletal vibrations mdpi.com |

| ~1300-1000 | C-C and C-O stretching (ring and acetyl group) | mdpi.com |

Note: Specific assignments can vary based on experimental conditions and computational methods. Values are representative and may be derived from related studies if direct data for this compound is limited in specific publications.

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR, as it is sensitive to vibrations that cause a change in polarizability. Studies have utilized FT-Raman spectroscopy in conjunction with FT-IR and DFT calculations to provide a comprehensive analysis of this compound's vibrational spectrum nih.govorcid.org. The technique helps in assigning vibrational modes, particularly those involving symmetric stretching and bending, by comparing experimental data with theoretical predictions mdpi.comnih.gov.

Table 2: Key FT-Raman Shifts of this compound (Representative Values)

| Raman Shift (cm⁻¹) | Assignment (Likely) | Notes |

| ~3068-2917 | C-H stretching (methyl and ring) | mdpi.com |

| ~1626 | C=C stretching (ring) | mdpi.com |

| ~1269, ~791 | C-C stretching (ring) | mdpi.com |

| ~1400-1650 | C-C heterocyclic ring vibrations | mdpi.com |

Note: Specific assignments can vary based on experimental conditions and computational methods. Values are representative and may be derived from related studies if direct data for this compound is limited in specific publications.

Matrix isolation IR spectroscopy involves trapping molecules in an inert gas matrix (e.g., argon) at very low temperatures, which helps in stabilizing transient species or studying specific molecular conformations, such as tautomers. While direct matrix isolation IR studies specifically detailing this compound were not prominently highlighted in the immediate search results, this technique has been applied to related nucleic acid constituents and uracil derivatives to understand their vibrational spectra and potential tautomeric forms acs.org. Such studies provide highly resolved spectra, minimizing intermolecular interactions.

Electronic Spectroscopy Studies

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals, typically in the ultraviolet-Visible (UV-Vis) and fluorescence regions of the electromagnetic spectrum.

UV-Vis spectroscopy is employed to study the electronic transitions within this compound, providing information about its chromophores. The molecule exhibits characteristic absorption bands in the UV region, indicative of π→π* and n→π* electronic transitions within the conjugated pyrimidine (B1678525) ring and the acetyl group. Studies have reported absorption maxima (λmax) for this compound in various solvents. For example, a λmax of approximately 282 nm in an ethanol:HCl (1:1) solution has been reported chemicalbook.comguidechem.com. Theoretical calculations, such as time-dependent DFT (TD-DFT), are often used to complement experimental UV-Vis spectra, aiding in the assignment of absorption bands to specific electronic transitions nih.gov.

Table 3: UV-Vis Absorption Maxima (λmax) of this compound

| Solvent | λmax (nm) | Notes |

| Ethanol:HCl (1:1) | ~282 | chemicalbook.comguidechem.com |

| Methanol (MeOH) | ~282 | Reported for a related compound nih.gov |

| Methanol (MeOH) | ~286.5 | Reported for a derivative google.com |

Note: Values are approximate and may vary depending on the specific experimental conditions and solvent used.

Fluorescence spectroscopy studies the emission of light by a substance that has absorbed light or other electromagnetic radiation. While this compound itself might not be a highly fluorescent molecule in all contexts, studies have indicated its potential in applications involving light emission. For instance, fluorescence microscopic imaging studies have suggested that this compound can function as a potential light source in the green region nih.gov. Research into modified uracil derivatives has explored their photophysical properties, including fluorescence quantum yields, highlighting the importance of substituents on the uracil base for fluorescence behavior nih.govrsc.org. Investigations into fluorescence quantum yields are crucial for understanding the efficiency of light emission in such molecules researchgate.netjasco-global.comhoriba.com.

Compound Names

Table 4: Compound Names

| Common Name | IUPAC Name | CAS Number |

| This compound | 5-acetyl-1H-pyrimidine-2,4-dione | 6214-65-9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, NMR spectroscopy plays a crucial role in elucidating its molecular structure and confirming the presence and environment of its constituent atoms, particularly protons.

Proton NMR (¹H NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. It is characterized by several key features: the number of distinct proton environments (indicated by the number of signal sets), their chemical shifts (which reveal the electronic environment), signal integration (proportional to the number of protons in each environment), and signal splitting (which provides information about neighboring protons) mnstate.eduslideshare.net. While specific ¹H NMR spectral data for this compound itself is not exhaustively detailed in the provided search results, studies on similar uracil derivatives and general principles of ¹H NMR spectroscopy highlight its application in structural elucidation dnrcollege.orgresearchgate.netnih.govmdpi.com. Computational methods, such as DFT, are increasingly employed to predict NMR parameters, aiding in the interpretation of experimental spectra for compounds like uracil and its derivatives mdpi.com. These computational predictions can help assign specific proton signals to their corresponding molecular positions, thereby confirming the molecular structure github.com.

X-ray and NMR Analysis for Absolute Configuration Determination

While this compound itself is not a chiral molecule, the combined application of X-ray crystallography and NMR spectroscopy is vital for confirming its exact molecular structure, including tautomeric forms and intermolecular interactions in the solid state, and verifying the consistency of these findings with solution-state NMR data researchgate.net. Studies have shown that FT-NMR spectral analysis is used for structural elucidation, and that FT-IR, FT-Raman, FT-NMR, and single crystal X-ray diffraction are employed together for the characterization of related compounds researchgate.net. This integrated approach ensures a robust confirmation of the molecule's structural integrity.

Computational Chemistry Approaches

Computational chemistry methods, particularly Density Functional Theory (DFT), are indispensable tools for investigating the electronic structure, vibrational properties, and optimized geometries of molecules like this compound. These theoretical studies complement experimental data, providing deeper insights into molecular behavior and properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a highly effective method for calculating molecular properties. It is widely applied to study the vibrational and electronic spectra of organic molecules, including uracil derivatives dnrcollege.orgresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netacs.orgacs.orgdntb.gov.uantnu.no. DFT calculations, when combined with appropriate basis sets, allow for the prediction and assignment of vibrational modes and the optimization of molecular geometries.

DFT calculations have been performed to investigate the vibrational and electronic properties of this compound nih.gov. Specifically, studies employing the B3LYP exchange-correlation functional with the 6-31G(d,p) basis set have yielded theoretically calculated vibrational frequencies. These calculated frequencies have been compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, demonstrating good agreement between the observed and computed values researchgate.netnih.gov. The complete assignments of the fundamental vibrational modes were performed on the basis of the Potential Energy Distribution (PED), which helps in identifying the specific atomic motions associated with each frequency researchgate.netnih.gov. While anharmonic calculations are also a sophisticated approach for vibrational analysis, the primary findings for this compound in the reviewed literature focus on harmonic frequency calculations and their correlation with experimental data researchgate.netnih.gov.

A key aspect of DFT investigations involves molecular geometry optimization, which aims to find the lowest energy configuration of a molecule. For this compound, DFT calculations have been used to optimize its molecular geometry researchgate.netnih.gov. The theoretically calculated optimized parameters, such as bond lengths and bond angles, derived from these DFT computations (e.g., using B3LYP/6-31G(d,p)) have shown good agreement with experimental data nih.gov. Geometry optimization is a fundamental step that provides accurate structural parameters, which are essential for subsequent calculations of spectroscopic properties, including vibrational frequencies and electronic transitions ntnu.nofaccts.de. The process typically involves iterative adjustments to atomic positions until a minimum in the potential energy surface is reached faccts.degithub.ioqimpy.org.

Summary of Computational Findings for this compound

| Investigated Aspect | Computational Method/Basis Set | Key Findings | Reference |

| Vibrational Frequencies & Optimized Parameters | DFT (B3LYP/6-31G(d,p)) | Good agreement between calculated and experimental values; assignments of fundamental modes performed based on Potential Energy Distribution (PED). | nih.gov |

| Electronic Properties | TD-DFT (B3LYP) | Investigated; comparison with experimental UV-Vis spectrum. | nih.gov |

Biological Activities and Mechanisms of Action of 5 Acetyluracil and Its Analogs

Role as Modified Nucleobase in Biological Processes

Modified nucleobases can alter the properties of nucleic acids, influencing their structure, stability, and interactions with other molecules. The introduction of an acetyl group at the 5-position of uracil (B121893) creates a unique chemical entity with the potential to participate in various biological processes.

The functionality of nucleic acids is mediated through their interactions with proteins and other macromolecules. Modifications to nucleobases can significantly alter these recognition and binding events. Research has shown that when 5-acetyluracil is incorporated into a DNA template, it can influence the transcription process. Specifically, the presence of this compound in DNA has been observed to have an inhibiting effect on transcription by bacterial RNA polymerase. This contrasts with other 5-substituted uracil analogs, such as 5-ethyluracil, which was found to stimulate transcription under similar conditions. This suggests that the acetyl group at the 5-position creates a structural feature that is recognized differently by RNA polymerase, leading to a decrease in transcriptional efficiency.

| 5-Substituted Uracil Analog (in DNA template) | Effect on Transcription by Bacterial RNA Polymerase | Reference |

|---|---|---|

| This compound | Inhibiting Effect | |

| 5-Ethyluracil | Stimulating Effect (approx. 200% yield vs. Thymine) | |

| 5-Acetylcytosine | Enhancing Effect |

Enzymatic Incorporation into Nucleic Acids

For a modified nucleobase to exert its biological effects from within a nucleic acid polymer, it must first be incorporated by a polymerase. This requires the cell to possess or be supplied with the corresponding nucleoside triphosphate and for a polymerase to accept it as a substrate.

Homologues of natural epigenetic pyrimidine (B1678525) nucleosides, including this compound, have been synthetically converted into their 2'-deoxyribonucleoside 5'-O-triphosphates (dNTPs). In a notable study, this compound 2'-deoxyribonucleoside 5'-O-triphosphate was used as a substrate for the polymerase chain reaction (PCR). This demonstrated that DNA polymerase is capable of recognizing and incorporating this modified nucleotide into a growing DNA strand, leading to the synthesis of a DNA template containing this compound. The ability of polymerases to incorporate this analog paves the way for studying its site-specific effects on DNA structure and function, including its aforementioned inhibitory impact on transcription.

Substrate for DNA Polymerases

This compound, in the form of its deoxyribonucleoside triphosphate (5-acetyl-2'-deoxyuridine 5'-O-triphosphate), has been demonstrated to serve as a substrate for DNA polymerases. nih.gov This capability is crucial for its incorporation into DNA strands during replication and repair processes. The enzymatic incorporation of modified nucleotides like this compound is a key area of research for creating artificially modified DNA with novel properties. nih.gov

In laboratory settings, modified 5'-O-triphosphates of this compound and its analogs are utilized in polymerase chain reaction (PCR) to synthesize DNA templates with these specific modifications. nih.gov The ability of DNA polymerases to accept these modified substrates, albeit with varying efficiencies depending on the specific polymerase and the nature of the modification, underscores the flexibility of these enzymes. This enzymatic incorporation is a fundamental process that enables the study of the effects of such modifications on DNA structure and function, including transcription. nih.gov

Effect on Transcription with Bacterial RNA Polymerase

The presence of this compound in a DNA template has a significant impact on the efficiency of transcription by bacterial RNA polymerase. Research has shown that this modification has a notably inhibitory effect on the transcription process. nih.gov When this compound replaces thymine (B56734) in a DNA template, the yield of transcription is dramatically reduced. nih.gov This suggests that the acetyl group at the 5-position of the uracil ring interferes with the interaction between the DNA template and the RNA polymerase, thereby hindering the synthesis of RNA.

Interestingly, the effect of a 5-acetyl modification on transcription is highly dependent on the pyrimidine base to which it is attached. While this compound acts as a potent inhibitor of transcription, 5-acetylcytosine has been observed to have the opposite effect, demonstrating a slight enhancement of transcription efficiency. nih.gov

This differential effect highlights the nuanced ways in which modifications to the DNA template can modulate gene expression. The presence of a 5-acetyl group on uracil results in a transcription yield of approximately 11% compared to the natural thymine-containing template. In stark contrast, a 5-acetyl group on cytosine can lead to a transcription yield of around 136% relative to natural DNA. nih.gov

Table 1: Differential Effects of 5-Acylpyrimidine Derivatives on Transcription Efficiency

| Modification | Transcription Yield (%) (Relative to Thymine/Cytosine) | Effect on Transcription |

|---|---|---|

| This compound | 11 | Inhibitory |

| 5-Propionyluracil | 3 | Strongly Inhibitory |

| 5-Acetylcytosine | 136 | Enhancing |

| 5-Propionylcytosine | 96 | Neutral |

Data sourced from research on transcription with bacterial RNA polymerase. nih.gov

These findings indicate that bacterial RNA polymerase can accommodate and transcribe DNA with significant structural alterations, and that the nature of these modifications can either impede or facilitate the transcriptional machinery. nih.gov

Investigational Pharmaceutical Applications

The unique biological activities of this compound and its derivatives have prompted investigations into their potential pharmaceutical applications. Research in this area is multifaceted, exploring their roles in the development of new therapeutic agents that target fundamental cellular processes.

Nucleic acid metabolism is a critical pathway for cell survival and proliferation, making it an attractive target for therapeutic intervention, particularly in the context of diseases characterized by rapid cell growth, such as cancer. nih.gov Uracil and its derivatives have long been a focus of research for developing antimetabolites that can interfere with these pathways. The structural similarity of these compounds to natural pyrimidines allows them to be recognized by enzymes involved in nucleic acid synthesis, leading to the disruption of these vital processes.

While much of the clinical success in this area has been with compounds like 5-fluorouracil (B62378), the diverse biological effects of other uracil derivatives, including this compound, suggest their potential for the development of novel therapeutic agents. The ability of this compound to be incorporated into DNA and to modulate transcription provides a basis for its investigation as a modulator of nucleic acid metabolism.

The development of uracil and 5-fluorouracil hybrids as potential anticancer agents is an active area of research. japsonline.com The strategy often involves coupling these pyrimidine analogs with other pharmacophores to enhance their efficacy and selectivity against cancer cells. japsonline.com While specific studies focusing solely on this compound in this context are less common than those on 5-fluorouracil, the principles of antimetabolite therapy provide a strong rationale for its investigation.

The anticancer activity of uracil derivatives is often attributed to their ability to interfere with DNA and RNA synthesis and function, ultimately leading to cytotoxicity in rapidly dividing cancer cells. japsonline.com The inhibitory effects of this compound on transcription could contribute to its potential as an anticancer agent by disrupting gene expression necessary for tumor growth and survival.

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death. This makes TS a key target for cancer chemotherapy. wikipedia.org

The most well-known inhibitor of thymidylate synthase is the active metabolite of 5-fluorouracil, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.gov While the inhibitory potential of this compound on thymidylate synthase is not as extensively characterized as that of 5-fluorouracil, some derivatives of this compound, such as 5-acylvinyluracils, have been suggested to act as inhibitors of this enzyme. rsc.org The investigation of uracil derivatives as TS inhibitors remains an important avenue in the development of new anticancer drugs.

Antiviral Chemotherapy

Derivatives of uracil have been a significant focus of antiviral research, particularly in the context of Herpes Simplex Virus (HSV) infections. Several 5-substituted uracil nucleoside analogs have demonstrated notable anti-HSV activity. For instance, a series of 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside (PdR) analogs were evaluated for their efficacy against both HSV type 1 (HSV-1) and HSV-2. Among these, iodo PdR, ethynyl (B1212043) PdR, and propynyl (B12738560) PdR showed the most potent antiviral activities. nih.gov The mechanism of action for iodo PdR was found to be dependent on the virus's ability to induce thymidine (B127349) kinase, a key enzyme in viral DNA synthesis. nih.gov

Further research into 5-alkyl derivatives of 1-β-d-arabinofuranosyluracil (araU) identified arabinosylthymine as the most active against HSV-1, followed by 5-ethyl- and 5-propyl-araU. nih.gov Notably, 5-ethyl-araU exhibited activity comparable to the established antiviral drug 5-iododeoxyuridine (IUdR) against HSV-1, without inhibiting host cell growth at high concentrations. nih.gov These compounds were found to markedly inhibit DNA synthesis in HSV-1 infected cells, while showing significantly less effect on the DNA synthesis of uninfected cells. nih.gov

More recent studies have synthesized novel uracil nucleoside analogues with promising anti-HSV-1 activity, some of which were found to be as potent or even more so than the standard drug, Acyclovir (B1169) (ACV). mdpi.com Specifically, certain acyclic nucleoside analogues demonstrated the ability to completely prevent the cytopathic effects of the virus at concentrations lower than that required by ACV. mdpi.com The 50% effective concentration (EC₅₀) values for some of these compounds were very close to that of ACV, indicating a high level of antiviral potency. mdpi.com

The development of resistance to current antiviral drugs like acyclovir underscores the importance of exploring new therapeutic agents. researchgate.netmdpi.com Uracil derivatives represent a promising class of compounds in this ongoing effort.

Table 1: Anti-HSV Activity of Selected Uracil Analogs

| Compound/Analog | Virus Strain(s) | Key Findings |

|---|---|---|

| Iodo PdR, Ethynyl PdR, Propynyl PdR | HSV-1, HSV-2 | Demonstrated potent antiviral activity. nih.gov |

| 1-β-d-arabinofuranosylthymine (araT) | HSV-1 | Most active among the 5-alkyl araU derivatives tested. nih.gov |

| 5-Ethyl-araU | HSV-1 | Activity comparable to IUdR without significant cellular toxicity. nih.gov |

| Acyclic Uracil Nucleoside Analogs | HSV-1 | Showed activity equal to or higher than Acyclovir. mdpi.com |

The uracil scaffold is a critical component in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus type 1 (HIV-1). Uracil and its derivatives have been explored as inhibitors of various stages of the HIV-1 life cycle. nih.gov One key target is the HIV-1 capsid protein (CA), which is involved in multiple stages of viral replication, making it an attractive target for antiviral drugs. nih.gov

Research has shown that certain 5,5′-(phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) derivatives, which are uracil dimers, exhibit potential as HIV-1 inhibitors. nih.govresearchgate.net In vitro evaluations using the HIV p24 antigen assay identified several of these compounds with significant inhibitory activity. nih.govresearchgate.net The structure-activity relationship studies suggest that the position of substituents on the phenyl ring and the lipophilicity of the compounds play a crucial role in their antiviral potency. nih.gov

Furthermore, uracil derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). rjptonline.org Novel 6-substituted 1-benzyl-3-(3,5-dimethylbenzyl) uracils have been synthesized and evaluated for their ability to inhibit HIV-1 replication. Two compounds in this series, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil, were found to be highly potent and selective inhibitors of HIV-1 in vitro. rjptonline.org

In addition to targeting the capsid and reverse transcriptase, other uracil analogs have been explored for their antiviral mechanisms. For instance, nucleoside analogs of cytosine, which are structurally related to uracil, such as 5-azacytidine (B1684299) and 5-azadeoxycytidine, have been shown to inhibit HIV-1 replication in cell cultures. nih.gov The ribonuclease H (RNase H) activity of the HIV-1 reverse transcriptase is another essential target for which inhibitors are being developed, though this has proven to be a challenging area of research. mdpi.com

Table 2: Anti-HIV-1 Activity of Selected Uracil Analogs

| Compound/Analog | Target | Key Findings |

|---|---|---|

| 5,5′-(phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) derivatives | HIV-1 Capsid Protein (CA) | Several derivatives showed promising inhibitory activity in p24 antigen assays. nih.govresearchgate.net |

| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil | HIV-1 Reverse Transcriptase (NNRTI) | Highly potent and selective inhibitor of HIV-1 replication in vitro. rjptonline.org |

| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil | HIV-1 Reverse Transcriptase (NNRTI) | Demonstrated high potency and selectivity against HIV-1 in vitro. rjptonline.org |

| 5-Azadeoxycytidine | HIV-1 Replication | Completely inhibited HIV replication in CEM cells at 1 µM concentration. nih.gov |

Antibacterial Activity

The uracil nucleus is a versatile scaffold that has been utilized in the development of novel antibacterial agents. The rationale behind this approach is that uracil derivatives can interfere with essential bacterial processes, such as the replication of the bacterial chromosome. nih.gov

Recent research has focused on the synthesis and in vitro evaluation of new uracil S-derivatives for their antimicrobial properties. nih.gov For example, N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil (B20015) thietanyl- and dioxothietanyl derivatives have demonstrated high antimicrobial activity against a panel of test organisms including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 0.1-10 μg/ml, indicating significant antibacterial potency. nih.gov

The well-known anticancer drug, 5-fluorouracil (5-FU), which is a uracil analog, also exhibits antibacterial effects. nih.gov It has been shown to be effective against bacteria such as E. coli, Staphylococcus aureus, and Streptococcus suis. nih.gov The antibacterial mechanism of 5-FU in bacteria is believed to involve the inhibition of thymidylate synthase, which in turn disrupts DNA synthesis. nih.gov

Furthermore, derivatives of other nitrogen-containing heterocyclic compounds, when combined with a uracil moiety, have been explored for their antibacterial potential. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives incorporating 5-nitro-2-furyl and 5-nitro-2-imidazolyl groups have been synthesized and tested. researchgate.net While some of these compounds showed limited activity against Gram-negative bacteria, they exhibited more pronounced effects against Gram-positive bacteria, with some derivatives completely inhibiting the growth of Staphylococcus epidermidis and Bacillus subtilis at very low concentrations. researchgate.net

The search for new antibacterial agents is driven by the global challenge of antimicrobial resistance. Natural products, such as flavonoids, are also being investigated for their antibacterial properties and potential synergistic effects with existing antibiotics. mdpi.com

Table 3: Antibacterial Activity of Selected Uracil Derivatives

| Compound/Analog | Target Organisms | Key Findings |

|---|---|---|

| N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil | S. aureus, E. coli, P. aeruginosa, and others | High antimicrobial activity with MIC values of 0.1-10 μg/ml. nih.gov |

| 5-Fluorouracil (5-FU) | E. coli, S. aureus, S. suis | Exhibits antibacterial effects, likely through inhibition of DNA synthesis. nih.gov |

| 2-(5-nitro-2-furyl)-5-(n-buthylthio)-1,3,4-thiadiazole | S. epidermidis, B. subtilis | Complete inhibition of growth with MIC < 0.5 μg/ml. researchgate.net |

Immunochemical Investigations

Antigenicity of this compound-Protein Conjugates

The immunochemical properties of this compound have been investigated through the synthesis of protein conjugates. By coupling this compound to carrier proteins such as human serum albumin (HSA) and bovine serum albumin (BSA), it is possible to generate antigens that can elicit an immune response. pnas.org

In one study, a this compound-1-yl conjugate with BSA was synthesized, resulting in approximately 26 residues of this compound per mole of BSA. pnas.org Similarly, a conjugate with HSA was prepared, containing about 19 residues of this compound per mole. pnas.org These conjugates were created to study the potential of pyrimidine derivatives to act as haptens, which are small molecules that can elicit an immune response only when attached to a large carrier such as a protein.

The synthesis of these polyvalent protein antigens allows for the investigation of the antigenicity of the this compound moiety. pnas.org The immune system can recognize these modified proteins as foreign and produce antibodies against the this compound group. This approach is valuable for understanding the principles of immune recognition and for the potential development of diagnostic tools or therapeutic agents. The ability to introduce a specific chemical group onto a protein carrier and generate a targeted immune response is a fundamental concept in immunology and has applications in various fields of biomedical research. nih.gov

Advanced Research Directions and Future Perspectives

Exploration of 5-Acetyluracil as an Artificial Epigenetic DNA Nucleobase

Emerging research investigates the potential of this compound and its nucleoside derivatives as artificial epigenetic DNA nucleobases. Epigenetic modifications, such as DNA methylation, play crucial roles in regulating gene expression without altering the underlying DNA sequence. Studies have synthesized various pyrimidine (B1678525) nucleoside analogues, including those with 5-acetyl substitutions, and evaluated their incorporation into DNA templates. These modified DNA structures are then assessed for their impact on biological processes, such as transcription by bacterial RNA polymerase.

One study demonstrated that RNA polymerase can accommodate dramatically altered DNA structures when modified nucleobases are present, suggesting that these compounds could function as artificial epigenetic DNA nucleobases researchgate.netnih.govresearchgate.nethpcr.jptacr.cznlk.czwindows.net. Specifically, the presence of 5-acetylcytosine showed an enhancing effect on transcription, while this compound exhibited an inhibitory effect compared to natural thymine (B56734) researchgate.netnih.govnlk.cz. This indicates that the specific modification at the C-5 position of the pyrimidine ring can significantly influence DNA-templated processes, opening avenues for synthetic epigenetics and novel gene regulation strategies.

Structure-Activity Relationship (SAR) Studies of 5-Substituted Pyrimidine Nucleosides

Extensive SAR studies have been conducted on a wide array of 5-substituted pyrimidine nucleosides, revealing their potential as antiviral, anticancer, and antibacterial agents mdpi.comhumanjournals.comfiu.edurroij.commdpi.comresearchgate.netbibliotekanauki.plnih.govnih.gov. For instance, C-5 alkynyl pyrimidine nucleoside derivatives have shown significant antimycobacterial activity, with longer alkynyl chains (dodecynyl and tetradecinyl) demonstrating the best efficacy mdpi.com. Similarly, modifications at the C-5 position, including electron-withdrawing groups or conjugated substitutions, are known to confer biological activity, such as antiviral and anticancer properties fiu.edu. Studies on 5-alkyl-2'-deoxyuridine derivatives have indicated that the nature of the C-5 substituent is a critical determinant of anti-mycobacterial activity nih.gov. These findings underscore the importance of systematic SAR investigations to design potent and selective therapeutic agents based on the pyrimidine scaffold.

Computational Drug Design and Ligand Docking Studies

Computational approaches, including molecular docking and in silico analysis, are increasingly employed to predict and understand the interactions of this compound and its derivatives with biological targets. These methods aid in the rational design of new drug candidates by simulating how molecules bind to specific proteins or enzymes.

Research has utilized computational chemistry programs to investigate molecular docking, assessing the binding modes and potential mechanisms of action for pyrimidine derivatives rroij.comconnectedpapers.comekb.eg. For example, molecular docking studies have been performed on novel 5-substituted uracil (B121893) derivatives to evaluate their interaction with the epidermal growth factor receptor (EGFR), a target in lung cancer therapy ekb.eg. Such in silico analyses provide valuable insights into the structure-activity relationships and guide the synthesis of compounds with enhanced binding affinities and desired biological effects.

Development of Novel this compound Conjugates and Prodrugs

The development of novel this compound conjugates and prodrugs represents a significant area of research aimed at improving the pharmacokinetic properties, bioavailability, and targeted delivery of this compound-based therapeutics. Conjugation involves linking this compound to other molecules, such as peptides or polymers, to enhance its targeting or solubility, while prodrug strategies modify the parent compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific examples of this compound conjugates or prodrugs were not extensively detailed in the provided search results, the broader field of pyrimidine nucleoside analogue development frequently involves such strategies. For instance, research into 5-substituted uracil derivatives for antiviral and anticancer applications often includes modifications aimed at improving cellular uptake and metabolic stability mdpi.commdpi.comresearchgate.net. The synthesis of this compound nucleosides from precursors, as mentioned in some studies, suggests a pathway for creating more complex derivatives with tailored properties researchgate.netresearchgate.netchemicalbook.com.

Integration of Omics Technologies in this compound Research

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive approach to understanding the cellular and molecular impact of this compound and its derivatives. These high-throughput technologies allow for the global analysis of biological systems in response to chemical compounds.

While direct mentions of omics studies specifically on this compound were limited in the provided search results, the general trend in nucleoside analogue research involves such integrated approaches. For example, studies exploring the role of modified nucleobases in DNA and their effect on transcription utilize techniques like PCR synthesis of modified DNA templates to study gene expression researchgate.netnih.govresearchgate.netnlk.cz. Future research could leverage transcriptomics to identify genes differentially regulated by this compound exposure or proteomics to map protein-protein interactions influenced by its presence, thereby providing a deeper mechanistic understanding of its biological effects.

Advanced Organic Synthesis Techniques for Novel Derivatives

The synthesis of novel this compound derivatives and related pyrimidine compounds relies on advanced organic synthesis techniques. These methods are crucial for creating diverse chemical libraries for screening and for optimizing the properties of lead compounds.

Various synthetic strategies are employed for pyrimidine derivatives, including condensation reactions, cross-coupling reactions (e.g., Sonogashira, Stille, Heck), and direct C-H functionalization fiu.edunih.govresearchgate.netwikipedia.orgnih.govslideshare.netfiu.eduresearchgate.netmdpi.com. For instance, palladium-catalyzed cross-coupling reactions are widely used for the functionalization of 5-halo pyrimidine nucleosides to introduce aryl or alkynyl substituents at the C-5 position fiu.eduresearchgate.netfiu.eduresearchgate.net. The synthesis of this compound nucleosides has been achieved through various routes, including the condensation of silylated this compound with protected ribofuranosyl chlorides chemicalbook.com. Research continues to develop more efficient, stereoselective, and environmentally friendly synthetic methodologies to access a broader range of this compound derivatives with diverse biological activities.

Q & A

Q. How to ensure ethical rigor in publishing this compound research with proprietary or conflicting data?

- Methodological Answer : Disclose funding sources and conflicts of interest. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. For disputed results, provide raw data in supplementary files and invite independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。